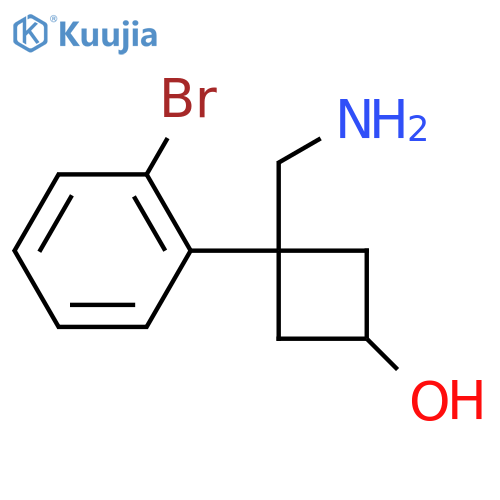

Cas no 1479392-93-2 (3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)

1479392-93-2 structure

商品名:3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol

- AKOS015330115

- EN300-1897857

- 1479392-93-2

-

- インチ: 1S/C11H14BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4,8,14H,5-7,13H2

- InChIKey: ZMWYIXVFYPZOFR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1C1(CN)CC(C1)O

計算された属性

- せいみつぶんしりょう: 255.02588g/mol

- どういたいしつりょう: 255.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897857-0.5g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-1.0g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1897857-10.0g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1897857-10g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 10g |

$3929.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-1g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-5g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-0.1g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-2.5g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-0.05g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1897857-0.25g |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |

1479392-93-2 | 0.25g |

$840.0 | 2023-09-18 |

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1479392-93-2 (3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量